![molecular formula C9H9NO6S B14401138 6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 85618-29-7](/img/structure/B14401138.png)
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and analytical studies.
Méthodes De Préparation
The synthesis of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One common method includes the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . This reaction can yield a range of novel polycyclic azetidinone structures. Another method involves the 1,3-dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxide . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including cycloaddition and dipolar addition reactions. For example, it participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, yielding a range of novel polycyclic azetidinone structures . Common reagents used in these reactions include diazomethane and acetonitrile oxide . The major products formed from these reactions are typically polycyclic azetidinone derivatives, which can be further modified for various applications.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex polycyclic structures . . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Mécanisme D'action
The mechanism of action of 6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can undergo 1,3-dipolar addition reactions with diazomethane, leading to the formation of spirodihydropyrazole-carbapenems . These reactions are facilitated by the presence of multiple functional groups in the molecule, which allow it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is similar to other compounds in the olivanic acid family, such as p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate . its unique structure and functional groups make it distinct from other related compounds. For example, it has a sulfo group that is not present in many other olivanic acid analogues . This uniqueness allows it to participate in specific chemical reactions and interact with different biological targets, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
85618-29-7 |
|---|---|
Formule moléculaire |
C9H9NO6S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
6-ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO6S/c1-2-4-5-3-6(17(14,15)16)7(9(12)13)10(5)8(4)11/h2,5H,3H2,1H3,(H,12,13)(H,14,15,16) |
Clé InChI |
SQVYYEDWKDJKAK-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



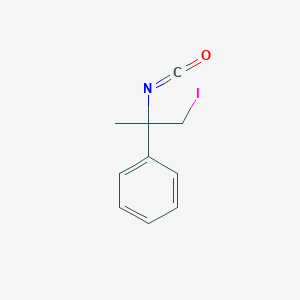
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
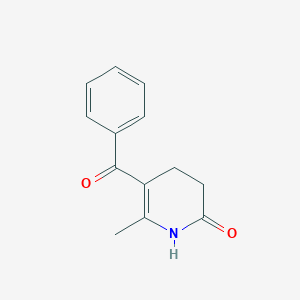
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
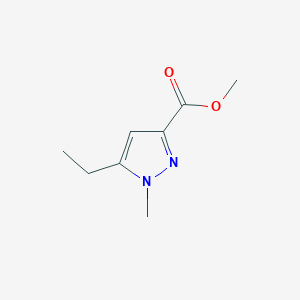
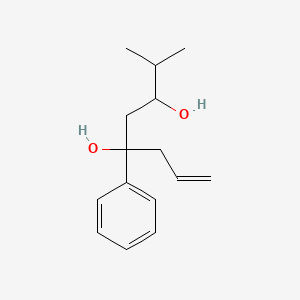
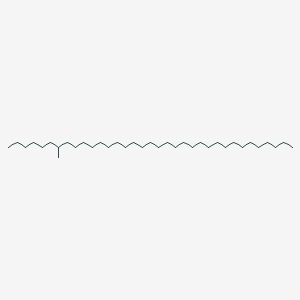
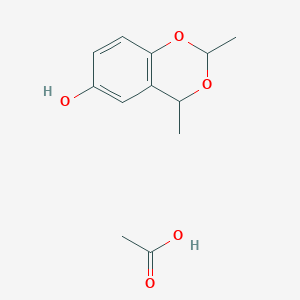
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
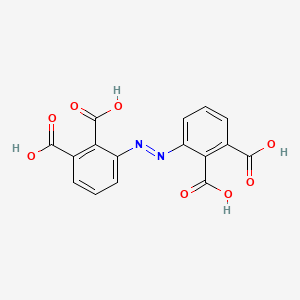
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
